BZ-Ala-ome

Description

Significance of Modified Amino Acid Derivatives in Advanced Peptide Chemistry

Modified amino acid derivatives are crucial in advanced peptide chemistry because they enable the synthesis of peptides with enhanced or novel properties. amerigoscientific.combachem.comabyntek.com These modifications, which can occur at the amino group, carboxyl group, or side chain, can serve as protecting groups during synthesis, introduce specific chemical functionalities, or improve characteristics such as stability, solubility, bioactivity, or specificity for particular applications. amerigoscientific.combachem.comabyntek.com Non-natural amino acids and their derivatives can be incorporated into peptides to create peptidomimetics or introduce reactive handles for conjugation and labeling. abyntek.com This versatility allows researchers to design and synthesize peptides for a wide range of applications, including drug development, molecular probes, and biochemical research. amerigoscientific.comchemimpex.comchemimpex.com

Overview of Bz-Ala-OMe as a Versatile Synthetic Intermediate and Academic Research Tool

This compound, or N-Benzoyl-L-alanine methyl ester, is recognized as a key intermediate in pharmaceutical synthesis and biochemical research. chemimpex.com Its structure allows it to act as an effective building block in the synthesis of various bioactive molecules, particularly in the production of peptide-based drugs. chemimpex.com In academic research, this compound is widely utilized as a reagent in peptide synthesis, including solid-phase peptide synthesis (SPPS), enhancing the efficiency of producing peptides for therapeutic applications and allowing researchers to create complex peptides with specific biological activities. chemimpex.comchemimpex.comarchivemarketresearch.com Researchers value its stability and solubility, which are advantageous in diverse experimental conditions. chemimpex.comchemimpex.com

Historical Context and Evolution of its Research Applications

The use of protected amino acid derivatives in peptide synthesis has a considerable history. Early methods in peptide synthesis involved the use of protecting groups to control the reactivity of amino and carboxyl groups. bachem.com The benzoyl group has been employed as an amino-protecting group in various synthetic strategies. The methyl ester is a common way to protect the carboxyl group. The combination of these protecting groups in this compound likely emerged as a convenient and effective building block for introducing a protected alanine (B10760859) residue into peptide chains. Its application has evolved alongside advancements in peptide synthesis techniques, such as the development of solid-phase methods and enzymatic approaches. archivemarketresearch.comnih.govgoogle.comgoogle.com For instance, this compound has been used as an acyl component in enzymatic peptide synthesis catalyzed by enzymes like proteinases from Thermus species and carboxypeptidase Y. nih.govgoogle.comgoogle.com

Scope and Objectives of Contemporary Academic Investigations Involving this compound

Contemporary academic investigations involving this compound primarily focus on its utility in synthesizing peptides and studying enzymatic reactions. It continues to be used as a substrate or acyl donor in enzymatic peptide synthesis to explore enzyme specificity, reaction conditions, and the potential for biocatalytic peptide production. nih.govgoogle.comgoogle.com Researchers also utilize this compound in studies investigating protein interactions and enzyme activity, providing insights into metabolic pathways and disease mechanisms. chemimpex.com Its role as a building block in the synthesis of novel peptide-based compounds for potential pharmaceutical applications remains a key area of research. chemimpex.comarchivemarketresearch.com Furthermore, studies on the kinetic parameters of enzymatic hydrolysis involving this compound contribute to a deeper understanding of enzyme catalysis. researchgate.net

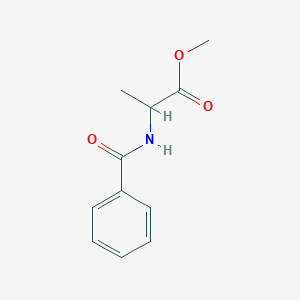

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-benzamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15-2)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFLIILGVFYCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-67-9 | |

| Record name | L-Alanine, N-benzoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzoyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Bz Ala Ome

General Synthetic Routes to N-Acyl-L-amino Acid Methyl Esters

General routes to N-acyl-L-amino acid methyl esters, including Bz-Ala-OMe, typically involve the acylation of an L-amino acid or its methyl ester. One common approach is the reaction of a benzoic acid derivative (such as benzoyl chloride or benzoic anhydride) with L-alanine methyl ester. scielo.org.mxscielo.org.mx Another method involves the N-acylation of the amino acid followed by esterification. scielo.org.mx

Synthesis of (S)-Methyl 2-Benzamidopropanoate from L-Alanine Derivatives

The synthesis of (S)-Methyl 2-Benzamidopropanoate, the chemical name for this compound, often begins with L-alanine. A typical route involves the esterification of L-alanine with methanol (B129727) to form L-alanine methyl ester, usually as a hydrochloride salt. orgsyn.org This amino ester is then reacted with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, to form the amide bond. scielo.org.mxscielo.org.mx The reaction is typically carried out in the presence of a base to neutralize the acid generated during the acylation and potentially a coupling reagent. scielo.org.mx

Stereoselective Synthesis of (R)-Methyl 2-Benzamidopropanoate

Optimized Reaction Conditions for N-Benzoylation and Esterification

Optimized conditions for the N-benzoylation and esterification steps are crucial for achieving high yields and purity of this compound. For the N-benzoylation of amino acid methyl esters with benzoic acid derivatives, coupling reagents like EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine (B128534) and DMAP (4-Dimethylaminopyridine) have been reported. scielo.org.mx The choice of solvent, temperature, and reaction time are also critical parameters that are optimized based on the specific reagents and desired outcome. scielo.org.mx For instance, refluxing a mixture of amino ester, benzoic anhydride, and acetic acid has been used for N-benzoylation. scielo.org.mx

Utilization of this compound in Advanced Peptide Bond Formation Strategies

This compound serves as a valuable acyl component in the formation of peptide bonds, particularly in enzymatic synthesis. researchgate.netnih.gov Its structure, featuring a protected N-terminus (benzoyl group) and an activated C-terminus (methyl ester), makes it suitable for coupling with the amino group of another amino acid or peptide.

Application in Solid-Phase Peptide Synthesis (SPPS) and Automated Techniques

While this compound possesses a protected N-terminus, which is characteristic of activated amino acid derivatives used in peptide synthesis, the benzoyl group is not a typical protecting group (like Boc or Fmoc) that is routinely removed during standard SPPS cycles. researchgate.net However, N-acylated amino acid esters can be used as acyl donors in specific peptide bond formation reactions. nih.gov The increasing demand for high-quality reagents like this compound is linked to advances in peptide synthesis techniques, including SPPS and automated synthesizers. archivemarketresearch.com This suggests its potential use in specific coupling steps or as a model substrate for method development in automated synthesis, although detailed protocols for its direct incorporation into standard SPPS chains were not extensively described in the search results.

Enzymatic Approaches to Peptide Amide Synthesis

This compound has been specifically utilized as an acyl component in enzymatic peptide synthesis, particularly in reactions catalyzed by enzymes like carboxypeptidase Y and proteinases from organisms like Thermus species. researchgate.netnih.govscispace.com These enzymatic approaches can be carried out in aqueous or organic media. researchgate.netgoogle.com For example, carboxypeptidase Y has been shown to catalyze reactions between this compound and various amino acid amides, yielding peptide amides in high yields under optimized conditions. researchgate.netgoogle.com Studies have investigated the effect of parameters such as pH, temperature, solvent composition, and substrate concentration on the efficiency of these enzymatic couplings using this compound as a substrate. nih.govgoogle.com

Enzymatic Coupling Example with Carboxypeptidase Y

| Acyl Component | Amine Component | Enzyme | Conditions | Product | Yield (%) | Reference |

| This compound | Valine | Carboxypeptidase Y | pH 9.8, 35°C, aqueous solution | Bz-Ala-Val-OH | 40 | google.com |

| This compound | Methionine amide | Carboxypeptidase Y | pH 9.8, 35°C, 96% methanol solution | Bz-Ala-Met-NH₂ | Not specified | google.com |

| This compound | Various α-amino acid amides | Carboxypeptidase Y | Optimized conditions (e.g., ButOH/DMF) | Dipeptide amides | 70-95 | researchgate.net |

Enzymatic Coupling Example with Proteinase from Thermus RT41A

| Acyl Component | Nucleophile | Enzyme | Initial Conditions | Optimized Conditions (in DMF) | Maximum Conversion (%) | Reference |

| This compound | Tyr-NH₂ | Proteinase from Thermus RT41A | 25 mM, 70°C, pH 8.0, 10% DMF | 80 mM, 40°C, pH 10, 90% DMF | 26 | nih.gov |

These examples highlight the utility of this compound as a substrate in enzymatic peptide synthesis, demonstrating its role in forming peptide bonds under specific enzymatic catalysis conditions.

Carboxypeptidase-Catalyzed Transacylation Reactions

Carboxypeptidases, particularly carboxypeptidase Y (CPD-Y), have been shown to catalyze transacylation reactions involving this compound. In these reactions, this compound acts as the acyl component, and the enzyme facilitates the transfer of the Bz-Ala moiety to various nucleophiles, such as amino acid amides or free amino acids. google.comresearchgate.net Studies have demonstrated that CPD-Y catalyzed reactions between this compound and a variety of amine compounds can result in high yields of C-terminal modified peptides, with α-amino acid amides generally showing incorporation yields between 70% and 95%, with the exception of isoglutamine. google.comresearchgate.net Free α-amino acids, however, showed lower and more variable yields, typically below 60%. researchgate.net The enzyme selectively reacts with the L-enantiomers of these compounds. researchgate.net Dipeptides were not accepted as amine components in these reactions. researchgate.net

The efficiency of these transacylation reactions catalyzed by carboxypeptidase Y is influenced by the hydrophobicity of the amino acid leaving the enzyme's active site. researchgate.net Additionally, the nature of the penultimate residue of the substrate has a pronounced effect on the coupling yields. researchgate.net For example, the synthesis of Bz-Ala-Val-OH using carboxypeptidase Y with this compound and valine as substrates has been reported, achieving a yield of 40% under specific conditions. google.com

Proteinase-Mediated Amide Bond Formation from this compound

Beyond carboxypeptidases, other proteinases can mediate amide bond formation utilizing this compound as an acyl donor. Serine alkaline proteases from Cephalosporium sp. KM388, for instance, exhibit specificity towards esters of aromatic and hydrophobic amino acids, including this compound. tandfonline.com These enzymes can catalyze the synthesis of peptide bonds through reverse hydrolysis reactions. tandfonline.com

Another example involves a proteinase from the thermophilic organism Thermus Rt41A. This enzyme has been used in both free and immobilized forms for peptide synthesis, with this compound identified as one of the effective acyl components among those tested. nih.gov Kinetically controlled synthesis of dipeptides like Bz-Ala-Tyr-NH₂ has been optimized using this proteinase. nih.govrug.nl Initial conditions for the synthesis of Bz-Ala-Tyr-NH₂ using 25 mM this compound and 25 mM Tyr-NH₂ in 10% v/v dimethylformamide (DMF) at 70°C and pH 8.0 resulted in a maximum conversion of 0.75%. nih.gov Optimization of conditions, including using 90% v/v DMF, 80 mM this compound, and 615 mM Tyr-NH₂ at 40°C and pH 10, significantly increased the maximum conversion to 26%. nih.gov Other cosolvents like acetonitrile (B52724) and ethyl acetate (B1210297) also showed good peptide yields. nih.gov

Comparative Studies on Coupling Efficiencies with Related Peptide Substrates

Comparative studies on coupling efficiencies often involve evaluating the performance of this compound as an acyl donor against other amino acid or peptide derivatives in enzyme-catalyzed reactions. While specific detailed comparative data tables focusing solely on this compound versus a wide range of related peptide substrates in enzymatic coupling were not extensively found in the search results, the information available indicates that the efficiency of this compound as an acyl donor is comparable to or better than some other substrates in certain enzymatic systems. For instance, in the Thermus Rt41A proteinase-catalyzed synthesis, this compound was identified as one of the best acyl components tested alongside Ac-Phe-OEt. nih.gov The effectiveness of different acyl donors can be influenced by the specific enzyme used and the reaction conditions.

Formation of Beta-Substituted Alanine (B10760859) Derivatives from Related Precursors

While this compound itself is a protected alanine derivative, related precursors, particularly dehydroalanine (B155165) derivatives, are frequently used in the synthesis of beta-substituted alanine compounds.

Michael Addition Reactions with N-Acyl-Dehydroalanine Methyl Esters

N-Acyl-dehydroalanine methyl esters are versatile precursors for the synthesis of various beta-substituted alanines through Michael addition reactions. researchgate.netrsc.orgpsu.edursc.org Dehydroalanine derivatives are electrophilic due to the α,β-unsaturated carbonyl group, making them susceptible to nucleophilic attack. wikipedia.org Michael additions of nucleophiles, including nitrogen heterocycles, thiols, carbon nucleophiles, and amines, to N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl ester have been reported to yield beta-substituted alanines in high yields under mild reaction conditions. researchgate.netrsc.orgpsu.edursc.orgresearchgate.net

For example, reacting N,N-bis(tert-butoxycarbonyl)dehydroalanine methyl ester with nucleophiles like pyrazole, 1,2,4-triazole, or imidazole (B134444) in the presence of potassium carbonate can yield the corresponding beta-substituted alanine derivatives in excellent yields. psu.edu The presence of a second substituent on the nitrogen atom of the dehydroamino acid appears to assist the Michael reaction. psu.edu This method can also be applied to dipeptides containing dehydroalanine. researchgate.netpsu.edursc.org

Data from studies on Michael additions to N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl ester highlight the versatility of this approach for generating a diverse set of beta-substituted alanine derivatives. Some examples of products obtained include Bz-Ala[N-Boc-β-(pyrazol-1-yl)]-OMe and Bz-Ala[N-Boc-β-(1,2,4-triazol-1-yl)]-OMe. psu.edu

Synthesis of Substituted Oxazoles via N-Acyl-β-hydroxyamino Acid Derivatives

Substituted oxazoles, important structural motifs in many biologically active molecules, can be synthesized from N-acyl-β-hydroxyamino acid derivatives. uminho.ptresearchgate.netresearchgate.netnsmsi.ir This synthesis often involves a sequence including dehydration of the N-acyl-β-hydroxyamino acid derivative to form a dehydroamino acid intermediate, followed by an intramolecular cyclization. uminho.pt

One approach involves preparing N-acyl-β-hydroxyamino acids and then treating them to induce dehydration, yielding N-acyldehydroamino acids. uminho.pt These dehydroamino acid derivatives can then undergo cyclization, often promoted by reagents like iodine, to form substituted oxazoles. uminho.pt For instance, the methyl esters of N-acyldehydroaminobutyric acid have been shown to yield corresponding substituted oxazoles in good to high yields when treated with I₂/K₂CO₃ followed by DBU. uminho.pt However, N-acyldehydroalanines under the same conditions did not yield the corresponding oxazoles. uminho.pt Comparative studies on the electrochemical behavior of different N-acyldehydroamino acid derivatives suggest that those yielding oxazoles more readily may have double bonds that are more susceptible to electrophilic attack by iodine. uminho.pt

Enzymatic Interactions and Mechanistic Insights Involving Bz Ala Ome and Its Analogs

Substrate Specificity and Hydrolysis by Specific Enzyme Classes

Enzymes exhibit distinct preferences for the substrates they act upon. The interaction of Bz-Ala-OMe and related compounds with different enzyme classes highlights these specificities.

Interaction with Serine Proteases and Amide Intermediate Formation

Serine proteases are a class of enzymes characterized by a serine residue in their active site that plays a crucial role in catalysis. This compound has been shown to interact with serine proteases, including trypsin and chymotrypsin (B1334515). biosynth.com This interaction can lead to the formation of an amide intermediate. biosynth.com The mechanism involves the enzyme reacting with this compound, forming this intermediate. biosynth.com

Serine proteases are known to cleave peptide bonds, and their activity often involves the formation of an acyl-enzyme intermediate where the carboxyl group of the cleaved substrate residue is temporarily linked to the active site serine. While this compound is an ester, its interaction leading to an amide intermediate formation with serine proteases like trypsin and chymotrypsin underscores the catalytic versatility of these enzymes. biosynth.com

Characterization as a Substrate for Elastase

Elastase, a type of serine protease, is known for its ability to hydrolyze elastin (B1584352) and has a broad specificity, cleaving proteins and peptides at the carboxyl side of small hydrophobic amino acids such as Gly, Ala, Val, Leu, and Ile. carlroth.comcarlroth.comsigmaaldrich.com this compound has been characterized as a substrate for elastase, indicating that the enzyme can hydrolyze this ester. carlroth.comcarlroth.comsigmaaldrich.com The hydrolysis of amides and esters like N-benzoyl-L-alanine methyl ester by elastase is a known activity of this enzyme. carlroth.comcarlroth.comsigmaaldrich.com Studies comparing the kinetic parameters of different substrates have shown that this compound is hydrolyzed by porcine elastase. nih.govsci-hub.st The kcat/Km values for this compound are comparable to those observed for other substrates of porcine elastase. nih.gov

Substrate Analysis for Carboxypeptidases (e.g., Human Pancreatic Carboxypeptidase B, Plasma Carboxypeptidase N via Bz-Ala-Arg)

Carboxypeptidases are enzymes that hydrolyze peptide bonds at the carboxyl-terminal end of proteins and peptides. Bz-Ala-Arg, a dipeptide analog of this compound, has been identified as a substrate for specific carboxypeptidases, including human pancreatic carboxypeptidase B and plasma carboxypeptidase N. medchemexpress.commedchemexpress.eumedchemexpress.commybiosource.com

Human pancreatic carboxypeptidase B specifically hydrolyzes peptide bonds with basic amino acids like arginine and lysine (B10760008) at the C-terminus. medchemexpress.eu Plasma carboxypeptidase N also exhibits this specificity. medchemexpress.commedchemexpress.eumedchemexpress.commybiosource.com The use of Bz-Ala-Arg as a substrate for these enzymes allows for the study of their activity and the screening of potential inhibitors. medchemexpress.com Bz-Ala-Arg can be used as a spectrophotometric substrate for these enzymes. medchemexpress.commybiosource.comalfagen.com.tr

Examination of Enzyme Reactivity, Stereospecificity, and Selectivity

The study of enzymatic reactions involving this compound and its analogs also delves into the nuances of enzyme reactivity, including their stereochemical preferences and selectivity towards different substrates.

Evaluation of Urethane (B1682113) Hydrolase Activity Towards Benzoyl-Protected Alanine (B10760859)

While direct information on "urethane hydrolase activity" towards "benzoyl-protected alanine" in the context of this compound was not explicitly found, research on enzymatic deprotection of protected amino acids and peptides provides relevant context. Enzymes, particularly esterases and proteases, are known to cleave various protecting groups, including esters, which are present in this compound. google.comresearchgate.net Enzymatic methods for deprotection are advantageous due to their high chemo-, regio-, and stereoselectivity and ability to operate under mild conditions. google.comresearchgate.net Studies on enzymatic peptide synthesis and deprotection highlight the role of enzymes in cleaving protecting groups from amino acids and peptides. google.comnih.govmdpi.comresearchgate.net

Influence of Protecting Groups on Enzymatic Hydrolysis

The nature of protecting groups significantly influences the efficiency and specificity of enzymatic hydrolysis. In peptide synthesis and modification, various N-terminal and C-terminal protecting groups are used, and their removal can be achieved enzymatically. google.comnih.govmdpi.comnih.gov

Studies on the enzymatic synthesis and hydrolysis of peptides with different N-terminal protecting groups have shown that the characteristics of these groups, such as hydrophobicity, can affect the reaction rate and enzyme specificity. nih.gov While the search results did not provide specific data tables detailing the influence of the benzoyl protecting group in this compound on its enzymatic hydrolysis compared to other protecting groups in a systematic manner, the general principle that protecting groups impact enzymatic interactions is well-established in peptide chemistry and enzymatic catalysis. researchgate.netmdpi.comnih.gov The enzymatic removal of protecting groups is a key step in various biochemical processes and synthetic strategies. google.comresearchgate.netnih.govmdpi.com

Mechanistic Investigations of Enzyme Catalysis

Enzymatic reactions involving this compound and related substrates are often studied to elucidate the catalytic mechanisms of the enzymes involved. These studies typically focus on identifying reaction intermediates, analyzing the steps of the catalytic cycle, and understanding the factors that influence enzyme efficiency and substrate specificity.

Analysis of Enzymatic Reaction Pathways and Product Formation

This compound can undergo enzymatic transformations through different pathways depending on the enzyme catalyst. For instance, serine proteases like trypsin and chymotrypsin are reported to interact with this compound, leading to the formation of an amide intermediate biosynth.com.

Carboxypeptidase Y (CPD-Y), a yeast serine carboxypeptidase, can catalyze reactions involving this compound via distinct routes: hydrolysis and peptide synthesis. In the presence of a suitable nucleophile, such as an amino acid or amino acid amide, CPD-Y can catalyze the formation of a peptide bond. For example, the reaction of this compound with valine in the presence of CPD-Y at pH 9.8 and 35°C resulted in the formation of the dipeptide Bz-Ala-Val-OH google.comgoogle.com. Similarly, the reaction with methionine amide yielded Bz-Ala-Met-NH2 google.com. This peptide synthesis pathway competes with the hydrolysis of this compound, which yields Bz-Ala-OH google.com. The selectivity of CPD-Y towards peptide synthesis over hydrolysis is influenced by factors such as pH and the concentration of the nucleophile google.com. At high pH values, typically between 8.0 and 10.5, and particularly from 9.0 to 10.5, CPD-Y exhibits selective behavior favoring peptide synthesis google.comgoogle.com.

However, not all proteases efficiently catalyze the hydrolysis of this compound. Alkaline proteases isolated from Cephalosporium sp. KM388, for example, showed limited activity towards amino acid esters with small side chains, including this compound. These enzymes demonstrated a preference for esters of aromatic and hydrophobic amino acids such as Bz-Tyr-OEt, Bz-Leu-OMe, and Bz-Met-OMe tandfonline.com. This highlights the role of substrate side chain structure in determining enzymatic specificity and the resulting reaction pathways.

Another enzyme, Nα-benzyloxycarbonyl amino acid urethane hydrolase from Streptococcus faecalis ATCC 8043, was found to be inert to COOH-blocking acylamino acids like Bz-Gly-OMe, suggesting that a free carboxyl group on the amino acid is crucial for its catalytic activity. This enzyme was capable of hydrolyzing Nα-benzoyl-glycine (Bz-Gly) and Nα-benzoyl-L-alanine (Bz-Ala) tandfonline.com.

Proteinase E, an alkaline proteinase from Streptomyces griseus K-l, is known to hydrolyze this compound psu.edu. Elastase also exhibits activity towards this compound, although its activity is significantly higher with larger peptide substrates like Ac-(Ala)3-OMe, indicating a preference for substrates that extend further from the scissile bond escholarship.org.

The general enzymatic reaction pathway involves the formation of a transient enzyme-substrate complex ([E-S]) where the substrate binds to the enzyme's active site. This complex then proceeds through a transition state to form products, regenerating the free enzyme nptel.ac.instudysmarter.co.uk. In the case of ester hydrolysis catalyzed by serine proteases, this typically involves the formation of an acyl-enzyme intermediate google.com.

Kinetic Parameters and Activation Energies in Biocatalytic Transformations

Studies on the hydrolysis of this compound and its analogs by various enzymes have yielded valuable kinetic data. For example, kinetic parameters for the hydrolysis of this compound by Proteinase E from Streptomyces griseus K-l have been determined psu.edu. These parameters, including Km, kcat, and kcat/Km, can be compared with those of other substrates and other enzymes (such as subtilisin BPN' and elastase) to understand the enzyme's substrate specificity and catalytic power psu.edu.

The interaction between the enzyme and the substrate, particularly the formation of the enzyme-substrate complex and the transition state, is crucial for lowering the activation energy of the reaction nptel.ac.inyoutube.com. Activation energy is the minimum energy required for a chemical reaction to occur youtube.com. Enzymes act as catalysts by stabilizing the transition state, thereby reducing the activation energy and increasing the reaction rate without being consumed in the process nptel.ac.inyoutube.comsilab.fr.

Studies involving analogs of this compound have further illuminated the factors influencing kinetic parameters. For instance, investigations with carboxypeptidase B (CPB) using Bz-Ala-Lys and Bz-Gly-Lys as substrates revealed differences in binding affinity. The lower Km value observed for Bz-Ala-Lys compared to Bz-Gly-Lys indicates a higher binding affinity of CPB for the alanine-containing substrate. This suggests that the methyl group on the beta-carbon of the alanine residue plays a significant role in the binding interaction with the enzyme cdnsciencepub.com. This highlights how subtle structural differences in the substrate, such as the nature of the amino acid side chain, can impact the kinetic parameters and thus the efficiency of the enzymatic transformation.

The precise analysis of kinetic parameters under varying conditions (e.g., substrate concentration, pH, temperature) provides crucial data for understanding the intricate mechanisms by which enzymes catalyze the conversion of substrates like this compound and its analogs into products nptel.ac.inlibretexts.org.

Structural Biology and Conformational Analysis of Bz Ala Ome Derivatives

Spectroscopic Characterization for Stereochemical and Conformational Elucidation

Spectroscopic techniques are indispensable for determining the precise structural and conformational details of Bz-Ala-OMe derivatives in a non-crystalline state. These methods offer a dynamic perspective on molecular geometry and stereoisomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the unambiguous structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton are observed. The aromatic protons of the benzoyl group appear downfield, while the protons of the alanine (B10760859) residue and the methyl ester appear at characteristic upfield positions. Similarly, the ¹³C NMR spectrum shows separate resonances for each carbon atom, from the carbonyl carbons of the amide and ester groups to the aliphatic carbons of the alanine side chain. scielo.org.mx

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and may vary with solvent and concentration.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoyl (Aromatic) | 7.4 - 7.9 | 127 - 134 |

| Amide (N-H) | ~6.5 - 7.5 | - |

| Alanine α-CH | ~4.7 - 4.9 | ~50 - 55 |

| Ester O-CH₃ | ~3.7 | ~52 |

| Alanine β-CH₃ | ~1.5 | ~18 |

| Amide C=O | - | ~167 |

| Ester C=O | - | ~173 |

During peptide synthesis, the chiral integrity of amino acid residues is paramount. Racemization, the conversion of an L-amino acid to a D-amino acid, can compromise the biological activity of the final peptide. NMR spectroscopy provides a powerful method for assessing racemization by analyzing diastereomeric derivatives.

When Bz-L-Ala is coupled to another amino acid methyl ester, such as L-Ala-OMe, the product is Bz-L-Ala-L-Ala-OMe. If racemization occurs at the first residue, Bz-D-Ala-L-Ala-OMe will also be formed. These two molecules are diastereomers and are distinguishable by high-resolution NMR. The distinct chemical environments of the diastereomers often lead to separate signals for corresponding protons. Crucially, the methyl ester (-OMe) protons are particularly sensitive probes. The ¹H NMR spectrum of a mixture will show two distinct singlets for the methyl ester group, allowing for the direct quantification of each diastereomer. The ratio of the integrals of these signals provides a precise measure of the extent of racemization during the coupling reaction.

Table 2: Hypothetical ¹H NMR Data for Diastereoisomeric Dipeptide Esters

| Compound | Methyl Ester (-OMe) Signal (δ, ppm) | Integral Ratio (Example) | Conclusion |

|---|---|---|---|

| Bz-L-Ala-L-Ala-OMe | 3.72 | 95 | 5% Racemization |

| Bz-D-Ala-L-Ala-OMe | 3.69 | 5 |

The peptide bond between the benzoyl group and the alanine residue has partial double-bond character, leading to restricted rotation. This can result in the existence of stable rotational isomers (rotamers) at room temperature, which are observable by NMR. If the rate of interconversion between rotamers is slow on the NMR timescale, separate sets of signals will appear for each conformer.

Variable-temperature NMR studies are often employed to investigate these dynamic processes. As the temperature is increased, the rate of rotation around the amide bond increases. Eventually, the two distinct sets of signals will broaden and coalesce into a single, averaged signal. This phenomenon allows for the calculation of the energy barrier (ΔG‡) for rotation, providing quantitative insight into the conformational stability of the molecule. ¹³C NMR is also highly sensitive to conformational effects, with the chemical shifts of carbons near the amide bond being particularly affected by the rotational state.

While NMR is central to structural elucidation, other spectroscopic methods provide complementary information for the characterization of this compound derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the key functional groups within the molecule. The spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1660 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and aromatic C-H and C=C vibrations from the benzoyl group. scielo.org.mxresearchgate.net This technique is a rapid and effective way to confirm the presence of the core structural motifs.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of this compound and its derivatives with high precision. scielo.org.mx Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule (e.g., [M+H]⁺ or [M+Na]⁺), which are then analyzed to determine the exact mass. nih.gov This provides definitive confirmation of the compound's chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (¹H and ¹³C NMR)

X-ray Crystallography of this compound-Containing Peptides and Oligomers

The benzoyl group of this compound can act as an N-terminal "capping" group in synthetic oligopeptides, helping to initiate and stabilize secondary structures such as the alpha-helix. Alanine itself has a high propensity to form alpha-helices. nih.gov

While a specific crystal structure for an alpha-helical oligopeptide initiated by this compound is not detailed in the literature, analysis of analogous N-terminally protected dipeptides, such as N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester (Z-AF-OMe), provides significant insight. mdpi.com In such crystal structures, the molecules self-assemble into well-defined patterns, primarily driven by intermolecular hydrogen bonds between the N-H of one peptide backbone and the amide C=O of an adjacent molecule (N-H···O=C). mdpi.com This interaction is fundamental to the formation of stable secondary structures in proteins.

In a hypothetical alpha-helix formed by an oligopeptide with an N-terminal this compound, X-ray crystallography would be expected to reveal the following features:

Helical Parameters : The structure would exhibit the characteristic right-handed twist of an alpha-helix, with approximately 3.6 residues per turn.

Torsion Angles : The backbone dihedral angles (φ, ψ) for the alanine residues would fall within the typical range for an alpha-helix (φ ≈ -57°, ψ ≈ -47°). mdpi.com

Hydrogen Bonding : A regular pattern of intramolecular hydrogen bonds would be observed between the C=O group of residue i and the N-H group of residue i+4, which is the defining feature that stabilizes the alpha-helical fold. nih.gov

Table 3: Typical Crystallographic Parameters for an Alpha-Helix

| Parameter | Typical Value / Description |

|---|---|

| Handedness | Right-handed (for L-amino acids) |

| Residues per Turn | 3.6 |

| Mean φ Angle | ~ -57° |

| Mean ψ Angle | ~ -47° |

| H-Bonding Pattern | C=O (i) ··· H-N (i+4) |

| Space Group (Example) | P2₁2₁2₁ (Orthorhombic) mdpi.com |

Analysis of Intramolecular Hydrogen Bonding Patterns and Helical Regularity

Analysis of crystal structures of related N-acyl-alpha-amino acid esters provides insight into the plausible hydrogen bonding networks in this compound derivatives. For instance, the crystal structure of N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester (Z-AF-OMe), a dipeptide ester with a similar N-terminal protecting group, reveals the dominant role of intermolecular N-H⋯O=C hydrogen bonds in its crystal packing. mdpi.com These interactions form chains of molecules within the crystal lattice. mdpi.com While this is an intermolecular interaction, the inherent propensity of the amide groups to form such bonds is a key factor.

In isolated molecules or in solution, intramolecular hydrogen bonds become more critical for defining conformation. Theoretical studies on protected dipeptides, such as n-formyl-d-serine-d-alanine-NH2, have shown that the most stable conformers are often stabilized by intramolecular hydrogen bonds that lead to structures like β-turns. nih.gov For a single amino acid derivative like this compound, intramolecular hydrogen bonds can form between the amide N-H and the ester carbonyl oxygen or the benzoyl carbonyl oxygen. The formation of these hydrogen bonds leads to cyclic-like structures. The relative stability of these conformations depends on the ring strain and the optimal geometry of the hydrogen bond.

The presence of the alanine methyl group also influences the conformational preferences and the potential for helical regularity in longer peptide chains containing Bz-Ala. Alanine is known to be a strong helix-promoting residue. This is attributed to its small, non-reactive side chain which does not cause steric hindrance and allows the peptide backbone to adopt the dihedral angles (φ, ψ) characteristic of an α-helix. While a single this compound unit will not form a helix, its conformational preferences are foundational to the helical propensity of poly-alanine sequences. In polymers of alanine, the regularity of the backbone dihedral angles is maintained by a repeating pattern of N-H(i)⋯O=C(i-4) intramolecular hydrogen bonds, which is the hallmark of an α-helix. The benzoyl group at the N-terminus can act as a "helix cap," potentially interacting with the initial amide N-H groups to stabilize the start of a helical structure in a longer peptide.

Computational studies using Density Functional Theory (DFT) are instrumental in exploring these hydrogen bonding patterns. By calculating the potential energy surface as a function of the key dihedral angles, researchers can identify the low-energy conformations and analyze the intramolecular interactions that stabilize them. For example, in a study of an aza-alanine containing tripeptide, the most stable conformation was found to be a βI turn, stabilized by a C10 backbone C=O···H–N hydrogen bond. mdpi.com This suggests that even with modifications to the standard peptide backbone, the drive to form stabilizing intramolecular hydrogen bonds is a powerful determinant of structure.

Computational Chemistry and Molecular Modeling Studies

Conformational Energy Landscape Analysis of this compound and its Derivatives

The biological function and chemical reactivity of molecules like this compound are intrinsically linked to their three-dimensional structure and conformational flexibility. Computational chemistry provides powerful tools to explore the conformational energy landscape, which maps the potential energy of a molecule as a function of its geometry. This analysis helps to identify the most stable conformations (local and global minima) and the energy barriers between them (transition states).

The conformational space of this compound is primarily defined by the rotation around several single bonds: the Cα-C(carbonyl) bond (ψ angle), the N-Cα bond (φ angle), and the bonds connecting the benzoyl and methyl ester groups to the central alanine residue. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated.

Studies on similar N-acetylated and N-methylated alanine derivatives have shown that N-methylation can significantly alter the conformational landscape. researchgate.net For instance, methylation can reduce the number of accessible backbone conformers and increase the energy barrier for trans-to-cis isomerization of the peptide bond. researchgate.net While this compound itself does not have a peptide bond in the traditional sense, the principles of steric hindrance and electronic effects from the benzoyl group will similarly influence the preferred φ and ψ angles.

Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the energies of different conformers. nih.gov For example, a DFT study on a protected serine-alanine dipeptide identified 87 stable conformers out of a possible 243, with the most stable conformer adopting a β-turn structure. nih.gov This highlights that only a subset of the theoretical conformational space is energetically accessible. For this compound, the conformational energy landscape is expected to show a few low-energy wells corresponding to specific arrangements of the benzoyl and methyl ester groups relative to the alanine backbone, stabilized by favorable intramolecular interactions.

The table below illustrates hypothetical relative energies for key conformations of this compound, based on typical findings in computational studies of similar molecules. These conformations would be characterized by different dihedral angles and the presence or absence of intramolecular hydrogen bonds.

| Conformation ID | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Conf-1 | (-80°, 140°) | 0.00 | Extended conformation |

| Conf-2 | (-60°, -40°) | 1.25 | Potential N-H···O=C (ester) H-bond |

| Conf-3 | (70°, 50°) | 2.50 | Sterically hindered |

| Conf-4 | (-150°, 150°) | 0.80 | Alternative extended conformation |

This table is illustrative and based on general principles of peptide conformational analysis. Actual values would require specific DFT calculations for this compound.

Understanding the conformational energy landscape is crucial for predicting the most likely structure of the molecule in different environments and provides a foundation for further studies such as ligand-enzyme docking.

In Silico Docking and Ligand-Enzyme Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound and its derivatives, docking simulations are used to predict how these molecules might bind to the active site of an enzyme, providing insights into their potential as enzyme inhibitors or substrates.

A study on the antifungal activity of a series of N-benzoyl amino esters, including derivatives of valine, tryptophan, and isoleucine, employed molecular docking to investigate their binding to fungal chitinase (B1577495). scielo.org.mxscielo.org.mx Chitinase was selected as a potential target for the observed antifungal activity. The docking calculations were performed using AutoDock Vina, and the results were used to predict the binding affinities and binding modes of the compounds. scielo.org.mx

The docking results for these N-benzoyl amino ester derivatives revealed that the binding affinity was influenced by substituents on the benzoyl ring. For example, an increase in the number of methyl groups on the aromatic ring led to improved antifungal activity, which was correlated with a more favorable docking score. scielo.org.mx This was attributed to enhanced lipophilic interactions, such as π-alkyl interactions, between the substituted benzoyl ring and hydrophobic residues in the enzyme's active site, like tryptophan (TRP176). scielo.org.mx

The table below summarizes the docking results for a selection of N-benzoyl amino acid methyl esters against fungal chitinase from the aforementioned study. This data provides a valuable reference for what might be expected for this compound.

| Compound | Amino Acid | Substituents on Benzoyl Ring | Binding Affinity (kcal/mol) | Predicted Ki (µM) |

| 1 | L-Valine | None | -8.0 | 1.14 |

| 6 | L-Valine | 4-Methyl | -8.4 | 0.49 |

| 7 | L-Valine | 2,4,6-Trimethyl | -9.4 | 0.12 |

| 9 | L-Tryptophan | None | -9.0 | 0.23 |

| 13 | L-Tryptophan | 4-Methoxy | -9.3 | 0.14 |

Data adapted from a study on N-benzoyl amino esters and their interaction with fungal chitinase. scielo.org.mx

These simulations typically involve preparing the 3D structure of the ligand (e.g., this compound) and the receptor (the enzyme), defining a "grid box" that encompasses the active site of the enzyme, and then allowing the docking algorithm to explore different binding poses of the ligand within this box. The poses are then scored based on a scoring function that estimates the binding free energy. The best-scoring poses provide a hypothesis for how the ligand binds, which can then be used to guide the design of more potent derivatives.

Quantum Mechanical Calculations on Reaction Intermediates and Transition States

Quantum mechanical (QM) calculations are essential for studying chemical reactions at the molecular level. nih.gov They allow for the detailed investigation of reaction mechanisms, including the characterization of short-lived intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. For reactions involving this compound, such as its hydrolysis or its interaction with an enzyme active site, QM methods can provide fundamental insights into the reaction pathway and kinetics.

For a reaction like the enzyme-catalyzed hydrolysis of the ester group in this compound, a QM/MM (Quantum Mechanics/Molecular Mechanics) approach would be highly suitable. In this hybrid method, the part of the system where bond breaking and forming occurs (the ester group of this compound and the key amino acid residues in the enzyme's active site) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. dntb.gov.ua

This approach allows for the calculation of the minimum energy path (MEP) for the reaction. The MEP connects the reactants, transition state(s), and products. The energy at the highest point on this path corresponds to the activation energy of the reaction, which is directly related to the reaction rate.

The table below outlines the key steps and intermediates that would be investigated in a hypothetical QM study of the hydrolysis of this compound, along with the type of information that would be obtained.

| Reaction Step | Species Involved | Information from QM Calculations |

| 1. Reactant Complex | This compound + H₂O (or catalytic residue) | Optimized geometry, binding energy |

| 2. Tetrahedral Intermediate Formation | Transition State 1 | Geometry of the transition state, activation energy |

| 3. Tetrahedral Intermediate | Covalent intermediate | Stability of the intermediate, bond lengths and angles |

| 4. Product Formation | Transition State 2 | Geometry of the transition state, activation energy |

| 5. Product Complex | Bz-Ala-OH + Methanol (B129727) | Optimized geometry, reaction energy |

This table represents a general workflow for a QM study of ester hydrolysis.

Such calculations can elucidate the role of specific amino acid residues in catalysis, for example, by showing how they stabilize the transition state through hydrogen bonding or electrostatic interactions. They can also be used to study the effect of substituents on the benzoyl ring or the alanine moiety on the reaction rate, providing a powerful tool for the rational design of molecules with desired reactivity.

Applications of Bz Ala Ome in Advanced Biochemical and Molecular Research

Design and Synthesis of Enzyme Substrates and Probes for Mechanistic Studies

Bz-Ala-OMe serves as a foundational structure in the development of substrates and probes used to investigate the mechanisms of enzymatic reactions, particularly those involving proteolytic enzymes.

Development of Fluorogenic or Chromogenic Substrates for Proteolytic Enzyme Activity

Fluorogenic and chromogenic substrates are essential tools for monitoring enzyme activity in real-time through changes in fluorescence or absorbance upon cleavage by the enzyme. While this compound itself is a simple ester substrate, the concept of using benzoyl (Bz) protected amino acids or peptides, often including alanine (B10760859), linked to a reporter group is central to the design of such probes.

Historically, simple synthetic substrates like amino acid esters and amides, such as Bz-Arg-pNA (benzoyl-L-arginine p-nitroanilide), have been used to assay enzymes like trypsin. tandfonline.com These "first generation" chromogenic substrates, based on single amino acids conjugated to a chromophore like p-nitroaniline (pNA), release a colored product upon hydrolysis, quantifiable spectrophotometrically. tandfonline.com However, these simple substrates can be unselective and relatively insensitive. tandfonline.com

To enhance sensitivity and selectivity, later generations of substrates mimic natural peptide sequences more closely by incorporating short peptide chains. tandfonline.com While this compound itself is a single amino acid derivative, the "Bz-" (benzoyl) group is a common protecting group used in the synthesis of these more complex peptide-based fluorogenic and chromogenic substrates. For example, Bz-Arg-MCA (benzoyl-L-arginine 4-methylcoumaryl-7-amide) is a fluorogenic substrate for trypsin, where MCA is the fluorophore. peptide.co.jp The principle involves an enzyme cleaving a bond within the synthetic substrate, releasing a detectable signal from the fluorophore or chromophore. google.com

This compound has been noted as a substrate for elastase. glpbio.com This indicates its direct use in studying the activity of this specific proteolytic enzyme.

Role in Advancing Peptide Chemistry Methodologies

This compound is relevant to the field of peptide chemistry, particularly concerning peptide coupling and the control of racemization.

Optimization of Peptide Coupling Reagents and Conditions

Peptide synthesis involves forming amide bonds between amino acids, typically requiring coupling reagents to activate the carboxyl group. nih.govsigmaaldrich.com The efficiency and success of peptide synthesis depend heavily on the choice of coupling reagents and reaction conditions.

While this compound is a protected amino acid ester rather than a coupling reagent itself, protected amino acid esters like it are the substrates upon which coupling reagents act in the formation of peptide bonds. nih.govrsc.org The development and optimization of coupling reagents are aimed at efficiently coupling protected amino acids or peptide fragments, often involving amino acid esters as the incoming nucleophile. researchgate.netresearchgate.net Studies evaluating new coupling reagents or methodologies frequently use standard protected amino acids, which could include benzoyl-protected ones like this compound, to demonstrate the efficacy of the method.

For example, in enzymatic peptide synthesis, carboxypeptidase Y has been shown to catalyze reactions between an acyl component like this compound and various amine compounds, including alpha-amino acid amides and free alpha-amino acids. researchgate.net This highlights the use of this compound as a substrate in enzymatic coupling reactions, which represents an alternative approach to traditional chemical coupling methods and contributes to the advancement of peptide synthesis methodologies.

Strategies for Assessment and Control of Racemization in Peptide Synthesis

Racemization, the epimerization of a chiral amino acid center, is a significant challenge in peptide synthesis, as it can lead to the formation of diastereomers with altered biological activity. researchgate.netpeptide.comhighfine.com Controlling racemization is crucial for synthesizing peptides with high enantiomeric purity. researchgate.net

This compound, as a protected amino acid ester, can be involved in studies assessing racemization during coupling reactions. N.m.r. analysis of diastereoisomeric benzoyl dipeptide esters has been used to monitor racemization during the coupling of benzoyl-N-alkylated amino-acids to alanine and valine methyl esters. researchgate.net This indicates that benzoyl-protected amino acid esters, structurally related to this compound, are used as model compounds to study the extent of racemization under different coupling conditions and with various additives.

Additives like HOBt, HOAt, and Oxyma are commonly used with carbodiimide-type coupling agents to suppress racemization by forming activated esters that are less prone to epimerization. researchgate.netpeptide.comhighfine.com Studies investigating the effectiveness of these additives in controlling racemization often involve model coupling reactions using protected amino acids, which could include benzoyl-protected alanine derivatives. The use of this compound or similar benzoyl-protected amino acid esters allows researchers to quantify the level of racemization and optimize conditions for minimizing this side reaction.

Comparative Biochemical and Synthetic Studies with Related Amino Acid Derivatives and Peptides

This compound is often used in comparative studies alongside other protected amino acid derivatives and peptides to understand the influence of the amino acid side chain, protecting groups, and peptide sequence on biochemical reactions and synthetic efficiency. Comparing the reactivity of this compound with other N-protected amino acid esters, such as Z-Leu-OMe, Z-Ala-OMe, Bz-Tyr-OEt, Z-Ala-OBzl, Z-Arg-OMe, Z-Val-OMe, and Bz-Arg-OMe, in reactions like coupling to TRIS, provides insights into how the nature of the amino acid and the protecting groups affect reaction efficiency and rate. google.com

These comparative studies are essential for developing and optimizing synthetic methodologies, particularly in peptide synthesis. For example, the use of this compound as a model substrate can help determine optimal conditions for enzymatic peptide synthesis or chemical coupling reactions. researchgate.netgoogle.com Research on the synthesis of N-benzoyl amino esters and N-benzoyl amino acids, including derivatives of alanine, valine, leucine, phenylalanine, and tryptophan, allows for the investigation of structure-activity relationships and the development of new bioactive molecules. scielo.org.mxscielo.org.mx

Comparative biochemical studies might involve evaluating how different protected amino acid derivatives are recognized and processed by various enzymes. This can help elucidate enzyme specificity and substrate promiscuity. Synthetic studies compare different routes and conditions for synthesizing peptides or modified amino acids, assessing yields, purity, and efficiency. rsc.orgnih.gov

Data from comparative studies can be presented in tables to highlight the differences in reactivity, yield, or other parameters among various compounds.

Table 1: Comparative Reactivity of N-Protected Amino Acid Esters with TRIS (Illustrative Data based on research findings google.com)

| Substrate | Efficiency (1 Day Incubation) | Efficiency (3 Day Incubation) | Efficiency (7 Day Incubation) |

| Z-Leu-OMe | Data varies | Data varies | Data varies |

| Z-Ala-OMe | Data varies | Data varies | Data varies |

| Bz-Tyr-OEt | Data varies | Data varies | Data varies |

| Z-Ala-OBzl | Data varies | Data varies | Data varies |

| Z-Arg-OMe | Data varies | Data varies | Data varies |

| Z-Val-OMe | Data varies | Data varies | Data varies |

| Bz-Arg-OMe | Data varies | Data varies | Data varies |

| This compound | Data varies | Data varies | Data varies |

Note: Specific numerical data for this compound and other substrates in this reaction were not consistently available across sources, but the research highlights the comparative nature of these studies. google.com

Studies on the synthesis of dipeptides like Bz-L-Ala-L-Ala-OMe and Bz-D-Ala-L-Ala-OMe further exemplify comparative synthetic studies, exploring the influence of stereochemistry on peptide bond formation. rsc.org

Q & A

Q. What are the established synthetic routes for BZ-Ala-ome, and how do reaction conditions influence yield and purity?

Methodological guidance:

- Prioritize peer-reviewed protocols for peptide synthesis, focusing on esterification and protection/deprotection strategies.

- Compare yields under varying catalysts (e.g., DCC vs. HOBt), solvents (DMF vs. THF), and temperatures. Use HPLC or LC-MS for purity validation .

- Document side reactions (e.g., racemization) via chiral chromatography and adjust reaction time/temperature to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and stability?

Methodological guidance:

Q. How can computational models (e.g., DFT, MD simulations) predict this compound’s conformational behavior in solution?

Methodological guidance:

- Use Gaussian or GROMACS to model solvation effects and hydrogen-bonding networks. Validate against experimental NMR chemical shifts .

- Cross-reference torsional angles with crystallographic data (if available) to refine force field parameters .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological guidance:

- Conduct meta-analyses of existing studies, noting variables like cell passage number, assay sensitivity (e.g., IC₅₀ variability), and buffer composition .

- Design replication studies with strict controls (e.g., ATP levels for viability assays) and orthogonal assays (e.g., fluorescence vs. luminescence) .

Q. What mechanistic insights explain this compound’s pH-dependent degradation pathways?

Methodological guidance:

Q. How can experimental design address challenges in scaling this compound synthesis while maintaining enantiomeric excess?

Methodological guidance:

Q. What strategies validate this compound’s target engagement in complex biological matrices (e.g., serum)?

Methodological guidance:

- Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm binding affinity in serum-containing media .

- Employ proteomic pull-down assays with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target interactions .

Data Analysis and Interpretation

Q. How should researchers handle batch-to-batch variability in this compound’s spectroscopic data?

Methodological guidance:

- Apply multivariate analysis (PCA or PLS) to isolate variability sources (e.g., solvent lot, humidity) .

- Establish acceptance criteria for raw data (e.g., signal-to-noise ratios ≥20:1 in HPLC) and discard outliers via Grubbs’ test .

Literature and Reproducibility

Q. What criteria ensure rigorous literature reviews when identifying knowledge gaps about this compound?

Methodological guidance:

Q. How can researchers enhance reproducibility when documenting this compound’s synthetic procedures?

Methodological guidance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.